molecular formula C18H28N4O4S B10878616 1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine

1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine

Cat. No.: B10878616
M. Wt: 396.5 g/mol
InChI Key: MXWRXBOCLZTKIJ-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 1-propylpiperidin-4-yl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form 4-nitrobenzene. This intermediate is then sulfonylated using chlorosulfonic acid to yield 4-nitrobenzenesulfonyl chloride. The final step involves the reaction of this intermediate with 4-(1-propylpiperidin-4-yl)piperazine under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products:

    Oxidation: 1-[(4-Aminophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine.

    Reduction: 1-[(4-Mercaptophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

    1-[(4-Nitrophenyl)sulfonyl]piperazine: Lacks the 1-propylpiperidin-4-yl group, making it less complex.

    4-(1-Propylpiperidin-4-yl)piperazine: Lacks the 4-nitrophenylsulfonyl group, affecting its reactivity and applications.

Uniqueness: 1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine is unique due to its dual functional groups, which provide a combination of reactivity and potential biological activity not seen in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H28N4O4S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine

InChI

InChI=1S/C18H28N4O4S/c1-2-9-19-10-7-16(8-11-19)20-12-14-21(15-13-20)27(25,26)18-5-3-17(4-6-18)22(23)24/h3-6,16H,2,7-15H2,1H3

InChI Key

MXWRXBOCLZTKIJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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